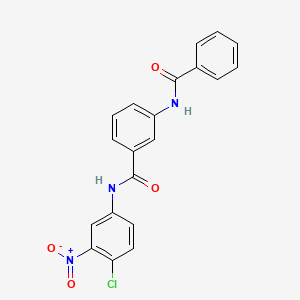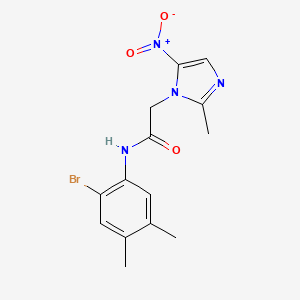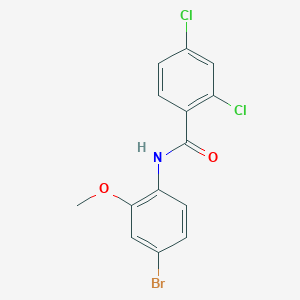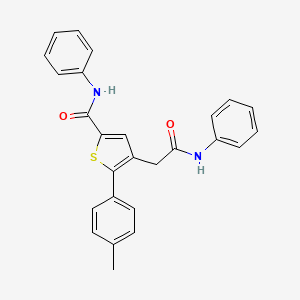![molecular formula C20H17N3O6S B3541449 N-[4-(anilinosulfonyl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B3541449.png)
N-[4-(anilinosulfonyl)-2-methoxyphenyl]-2-nitrobenzamide
Vue d'ensemble
Description
N-[4-(anilinosulfonyl)-2-methoxyphenyl]-2-nitrobenzamide, also known as AN-9, is a chemical compound that has been extensively studied in the field of medicinal chemistry. AN-9 has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of N-[4-(anilinosulfonyl)-2-methoxyphenyl]-2-nitrobenzamide is not fully understood. However, it has been proposed that this compound may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to inhibit the replication of certain viruses, such as HIV-1 and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(anilinosulfonyl)-2-methoxyphenyl]-2-nitrobenzamide in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, which make it a versatile compound for use in various types of experiments. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to researchers.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations. Additionally, this compound has been found to be unstable in certain conditions, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for research on N-[4-(anilinosulfonyl)-2-methoxyphenyl]-2-nitrobenzamide. One direction is to further explore its mechanism of action. Understanding how this compound exerts its biological effects may lead to the development of more potent and specific compounds. Another direction is to explore the potential use of this compound in combination with other drugs for the treatment of various diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop strategies to minimize its toxicity.
Applications De Recherche Scientifique
N-[4-(anilinosulfonyl)-2-methoxyphenyl]-2-nitrobenzamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been found to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to possess anti-viral properties, which make it a potential candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-19-13-15(30(27,28)22-14-7-3-2-4-8-14)11-12-17(19)21-20(24)16-9-5-6-10-18(16)23(25)26/h2-13,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBGIODPOHJTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 2-{[3-(2-nitrophenyl)acryloyl]amino}terephthalate](/img/structure/B3541367.png)


![N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3541400.png)


![2-chloro-5-({[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3541420.png)
![[4-(acetyloxy)-2-bromo-5-methoxyphenyl]methylene diacetate](/img/structure/B3541427.png)
![3-iodo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3541431.png)

![2,6-dichloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3541457.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3541464.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3541468.png)

